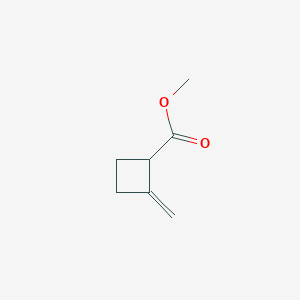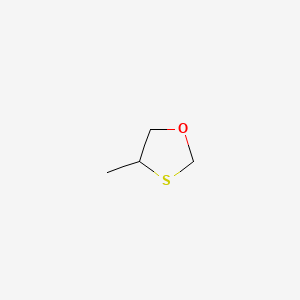
4-Methyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-oxathiolane is a heterocyclic organic compound containing a five-membered ring with one oxygen, one sulfur, and three carbon atoms. The presence of both oxygen and sulfur atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1,3-oxathiolane can be synthesized through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes using organocatalysts. For example, the conjugated base of nitromethane can be employed as a potential organocatalyst to promote the cyclization reaction at ambient conditions .
Another method involves the reaction of carbon disulfide with 2-methyloxirane in the presence of pyridine as a base. Stirring the mixture in nitromethane at ambient conditions for 6 hours yields 5-methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxathiolane involves its interaction with molecular targets through its reactive functional groups. The oxygen and sulfur atoms in the ring structure can participate in various chemical reactions, including nucleophilic and electrophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
4-Methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Oxathiolane: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
1,3-Thiazolidine: Contains a nitrogen atom instead of an oxygen atom in the ring, leading to different chemical behavior.
1,3-Dioxolane: Contains two oxygen atoms in the ring, which affects its reactivity and applications.
The presence of the methyl group in this compound imparts unique steric and electronic effects, making it distinct from these similar compounds.
Properties
CAS No. |
24254-54-4 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
4-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-2-5-3-6-4/h4H,2-3H2,1H3 |
InChI Key |
VZPMQMFWLAVHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



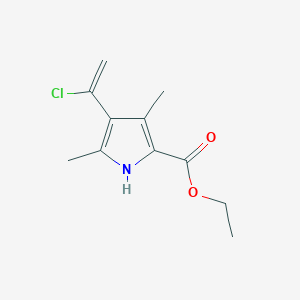
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
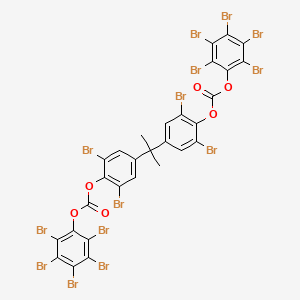

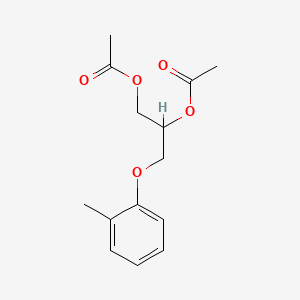
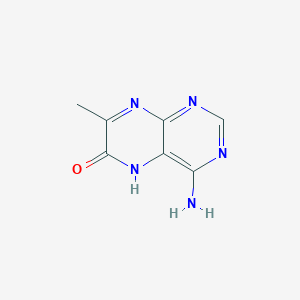

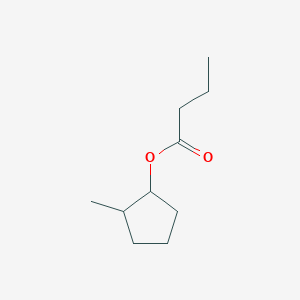
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
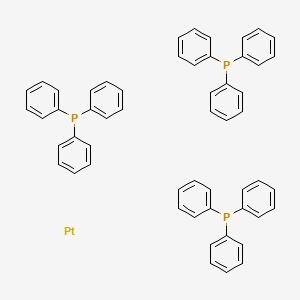
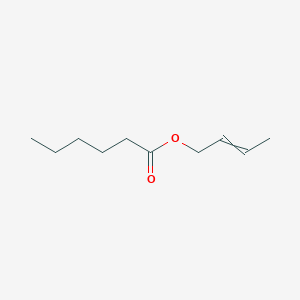
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
